

DS21150768 solubility and preparation for animal dosing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS21150768

Cat. No.: B12389858

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Application Notes and Protocols for DS21150768

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21150768 is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, **DS21150768** enhances T-cell function, leading to anti-tumor responses.[1] These application notes provide detailed protocols for the solubilization of **DS21150768** and its preparation for animal dosing in preclinical research.

Physicochemical Properties

Property	Value
Molecular Formula	C ₃₆ H ₃₂ F ₂ N ₆ O ₂
Molecular Weight	618.68 g/mol
Appearance	Off-white to light yellow solid
Storage	Store powder at -20°C for up to 3 years.

Solubility Data

The solubility of **DS21150768** in various solvent systems is crucial for the preparation of formulations for both in vitro and in vivo studies.

In Vitro Solubility

Solvent	Concentration	Notes
DMSO	100 mg/mL (161.63 mM)	Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3]

In Vivo Formulation Solubility

Formulation	Achieved Concentration	Solution Type	Recommended Administration Route
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (4.04 mM)	Suspended Solution	Oral and Intraperitoneal
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.04 mM)	Clear Solution	Oral

Experimental Protocols

Protocol 1: Preparation of **DS21150768** in 10% DMSO and 90% (20% SBE- β -CD in Saline)

This protocol yields a suspended solution suitable for oral and intraperitoneal administration.

Materials:

- **DS21150768** powder
- Anhydrous DMSO
- SBE- β -CD (Sulfobutyl ether beta-cyclodextrin)

- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare 20% SBE- β -CD in Saline:
 - Dissolve 2 g of SBE- β -CD powder in 10 mL of saline.
 - Mix thoroughly until the solution is clear.
 - This solution can be stored at 4°C for up to one week.^[3]
- Prepare the **DS21150768** Stock Solution in DMSO:
 - Prepare a 25 mg/mL stock solution of **DS21150768** in anhydrous DMSO.^[3]
 - If necessary, use sonication to aid dissolution.
- Prepare the Final Dosing Solution (Example for 1 mL):
 - In a sterile tube, add 900 μ L of the 20% SBE- β -CD in saline solution.
 - Add 100 μ L of the 25 mg/mL **DS21150768** DMSO stock solution.^[3]
 - Vortex the mixture thoroughly to ensure a uniform suspension.
 - It is recommended to prepare this working solution fresh on the day of use.^[3]

Protocol 2: Preparation of **DS21150768** in 10% DMSO and 90% Corn Oil

This protocol yields a clear solution suitable for oral administration.

Materials:

- **DS21150768** powder
- Anhydrous DMSO
- Corn oil
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare the **DS21150768** Stock Solution in DMSO:
 - Prepare a 25 mg/mL stock solution of **DS21150768** in anhydrous DMSO.[\[3\]](#)
- Prepare the Final Dosing Solution (Example for 1 mL):
 - In a sterile tube, add 900 µL of corn oil.
 - Add 100 µL of the 25 mg/mL **DS21150768** DMSO stock solution.[\[3\]](#)
 - Vortex the mixture thoroughly until a clear solution is obtained.
 - Note: For dosing periods longer than two weeks, this formulation should be used with caution.[\[3\]](#)

Animal Dosing Information

DS21150768 has been shown to be orally bioavailable and effective in preclinical mouse models.[\[1\]](#)

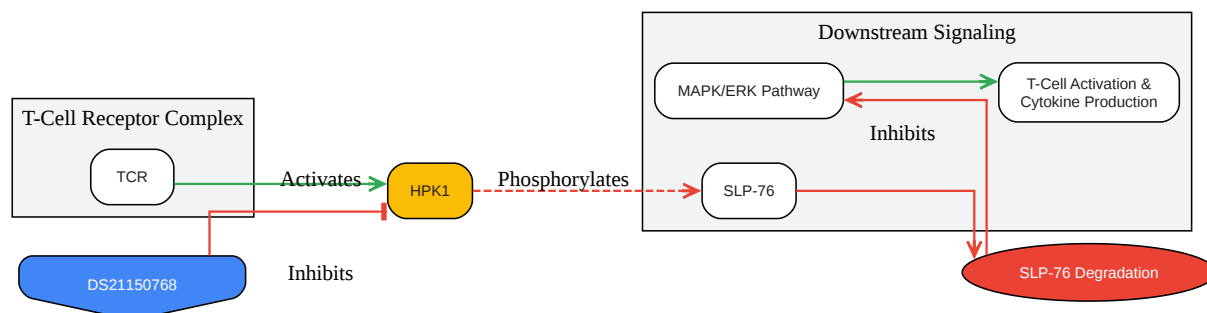
Animal Model	Dosing Regimen	Vehicle	Therapeutic Effect
Mouse Syngeneic Tumor Models	30 mg/kg, orally	Not specified	Significant elevation of IFN- γ levels.[4]
Mouse Syngeneic Tumor Models	100 mg/kg, orally	Not specified	Significant increases in both IL-2 and IFN- γ , and inhibition of tumor growth.[4]

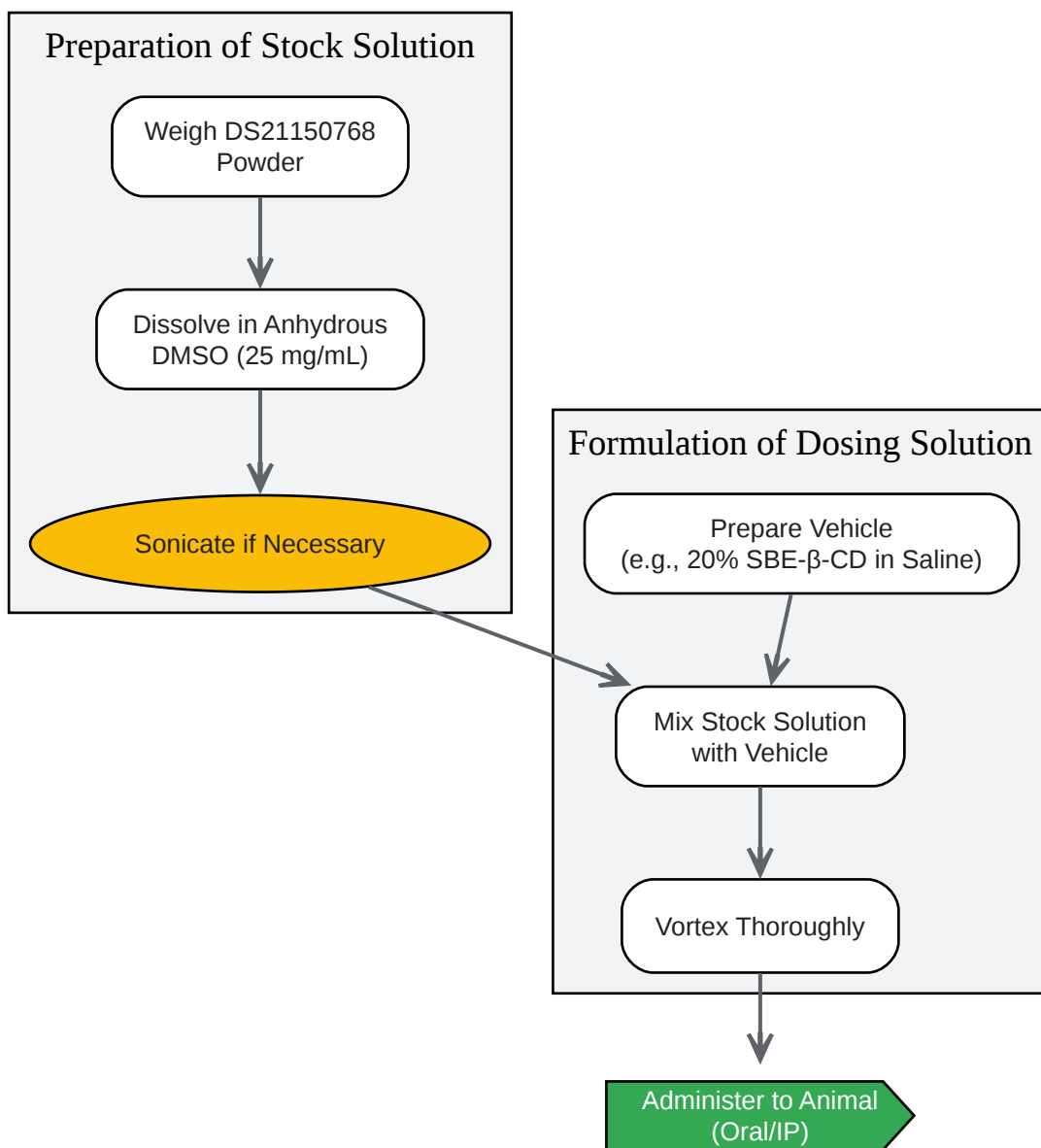
Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cells

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76. This phosphorylation leads to the degradation of SLP-76, which in turn dampens downstream signaling pathways such as the MAPK/ERK pathway, ultimately suppressing T-cell activation and cytokine production.

DS21150768 inhibits the kinase activity of HPK1, thereby preventing the degradation of SLP-76 and enhancing T-cell effector functions.





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